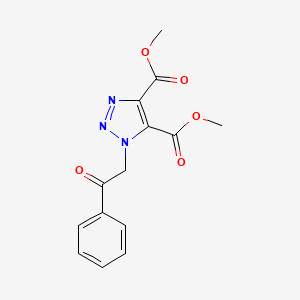

dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring two methyl ester groups at positions 4 and 5 of the triazole ring and a 2-oxo-2-phenylethyl substituent at the N(1) position. This compound is synthesized via a solvent-free 1,3-dipolar cycloaddition between azides and dimethyl acetylenedicarboxylate (DMAD) under optimized conditions, yielding high purity (90–98%) . Its structural characterization includes distinct spectral signatures:

Properties

IUPAC Name |

dimethyl 1-phenacyltriazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-21-13(19)11-12(14(20)22-2)17(16-15-11)8-10(18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIKHYQVKAZWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101148638 | |

| Record name | 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101148638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869895-64-7 | |

| Record name | 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869895-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101148638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Principal Synthetic Strategies

2.1. Tandem Knoevenagel–Michael Protocol

The most prevalent method for synthesizing dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a tandem Knoevenagel–Michael reaction. This approach typically employs:

- Phenylglyoxal hydrate (as the carbonyl source)

- 1,3-dimethylbarbituric acid (as a nucleophile)

- 4-hydroxy-6-methyl-2H-pyran-2-one (as a Michael acceptor)

The reaction proceeds via initial formation of a Knoevenagel adduct, followed by Michael addition and cyclization to yield the triazole core.

2.2. [3+2] Cycloaddition (Click Chemistry)

Another well-established route for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." While this route is more general for triazole synthesis, it can be adapted for the target compound by using appropriate azide and alkyne precursors:

- Organic azides (e.g., phenylethyl azide)

- Alkynes with ester functionalities

The reaction is typically performed in aqueous ethanol with copper(II) sulfate and sodium ascorbate as the catalytic system, affording high regioselectivity and yield.

Detailed Reaction Conditions and Yields

The following table summarizes the key reaction parameters for the two principal preparation methods:

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Knoevenagel–Michael | Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | None or base (e.g., piperidine) | Ethanol, green solvents, or water | Room temp to 80°C | 1–6 h | 70–90 |

| CuAAC Click | Phenylethyl azide, dialkyl acetylenedicarboxylate | CuSO₄/Na ascorbate | H₂O/EtOH | Room temp | 1–4 h | 85–98 |

Reaction Mechanistic Insights

Knoevenagel–Michael Protocol:

The reaction begins with condensation (Knoevenagel) between phenylglyoxal hydrate and 1,3-dimethylbarbituric acid, forming an α,β-unsaturated carbonyl intermediate. This intermediate then undergoes Michael addition with 4-hydroxy-6-methyl-2H-pyran-2-one, followed by cyclization and aromatization to generate the triazole ring.CuAAC Click Reaction:

The copper(I)-catalyzed [3+2] cycloaddition between azide and alkyne precursors leads to regioselective formation of the 1,4-disubstituted 1,2,3-triazole. The presence of ester groups at the 4,5-positions is achieved by using dialkyl acetylenedicarboxylates as the alkyne partner.

Green Chemistry and Process Optimization

Recent advances emphasize sustainability:

- Use of water or ethanol as benign solvents

- Microwave irradiation to accelerate reaction rates and improve yields

- Avoidance of toxic reagents and harsh conditions

Representative Experimental Procedure

Example: Knoevenagel–Michael Synthesis

- Combine phenylglyoxal hydrate (1 mmol), 1,3-dimethylbarbituric acid (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) in ethanol (10 mL).

- Add a catalytic amount of piperidine (if required).

- Stir at room temperature or heat to 60–80°C for 2–4 hours.

- Monitor progress by TLC.

- Upon completion, cool and filter the precipitate.

- Wash with cold ethanol and dry under vacuum to obtain the target compound.

Comparative Analysis of Methods

| Parameter | Knoevenagel–Michael | CuAAC Click Chemistry |

|---|---|---|

| Atom Economy | High | High |

| Regioselectivity | Good | Excellent (1,4-disubstituted) |

| Scalability | Moderate to high | High |

| Green Chemistry | Favorable (with green solvents) | Excellent (aqueous media) |

| Yield | 70–90% | 85–98% |

Research Findings and Notes

- The Knoevenagel–Michael protocol is particularly suited for rapid assembly of complex triazole scaffolds with diverse substituents.

- CuAAC click chemistry is the method of choice for highly regioselective synthesis of 1,4-disubstituted triazoles and is widely adopted in both academic and industrial settings.

- Both methods can be adapted for microwave-assisted synthesis, further reducing reaction times and improving yields.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the triazole ring or the phenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents . The reaction conditions are typically mild, ensuring the stability of the triazole ring while allowing for efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, pyrazoles, and other heterocyclic compounds.

Scientific Research Applications

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N(1) Position

Benzothiazole-Piperazine Derivatives (6a,b)

- Structure : Replace the 2-oxo-2-phenylethyl group with a benzothiazole-piperazine conjugate.

- Synthesis : Solvent-free click reaction between DMAD/diethyl acetylenedicarboxylate and benzothiazole azides (3 min, 92–94% yield) .

- Key Difference : The benzothiazole-piperazine moiety enhances interactions with biological targets compared to the phenyl group in the parent compound .

Oxazoline Derivatives

- Example : Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate.

- Synthesis : 12-hour reaction under stirring, contrasting with the 3-min synthesis of the target compound .

Halogen-Substituted Derivatives

- Example : Dimethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 1350929-63-3).

Ester Group Modifications

Functional Group Reactivity

- The 2-oxo-2-phenylethyl group in the parent compound may sterically hinder reduction, differing from simpler alkyl substituents .

Key Research Findings

- Synthetic Efficiency : The target compound’s solvent-free 3-min synthesis outperforms analogs requiring longer reaction times (e.g., 12 hours for oxazoline derivatives) .

- Biological Relevance : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) or heterocyclic conjugates (e.g., benzothiazole-piperazine) show enhanced bioactivity, suggesting substituent-driven target affinity .

- Stability and Reactivity : Methyl esters provide sharper spectral signatures and faster synthetic routes, while ethyl esters may improve metabolic stability .

Biological Activity

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS Number: 869895-64-7) is a heterocyclic compound notable for its triazole ring and phenylethyl group. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃N₃O₅ |

| Molecular Weight | 303.28 g/mol |

| Storage Temperature | Ambient |

| MDL Number | MFCD22549280 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole moiety can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenylethyl group enhances membrane permeability, potentially increasing the compound's bioavailability and efficacy in biological systems .

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at certain concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have reported its effectiveness against several cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For example, it has shown activity against protein kinases implicated in cancer progression. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their function .

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested for its antimicrobial efficacy against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain strains, highlighting its potential as an antifungal agent .

Case Study 2: Anticancer Activity

Another significant study explored the anticancer properties of this compound in human breast cancer cell lines (MCF7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways leading to apoptosis .

Q & A

Q. What are the optimal synthetic routes for dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes, followed by functionalization. Key steps include:

- Precursor Preparation : Reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux (18 hours) to form intermediates .

- Cycloaddition : Solvent-free 1,3-dipolar cycloaddition between azides and diethyl but-2-ynedioate, yielding triazole derivatives in high yields (e.g., 65%–85%) .

- Esterification : Introducing methyl ester groups via nucleophilic substitution under basic conditions.

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability but may require extended reflux .

- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and yield .

- Temperature : Reflux (~100–120°C) ensures complete conversion but may risk decomposition if prolonged.

Q. Table 1: Synthesis Optimization

| Parameter | Evidence-Based Recommendation | Reference |

|---|---|---|

| Solvent | DMSO or solvent-free conditions | |

| Reaction Time | 12–24 hours | |

| Yield Optimization | Use Cu(I) catalysts |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Identify proton environments (e.g., ester methyl groups at δ ~3.8–4.0 ppm) and triazole ring carbons (δ ~140–150 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, confirm connectivity between phenyl, triazole, and ester groups .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between triazole N and ester O) .

- HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 361.1) .

Q. Key Considerations :

- Crystallization : Use ethanol/water mixtures for recrystallization to obtain high-quality single crystals .

- Data Interpretation : Compare experimental NMR shifts with computed spectra (DFT methods) to resolve ambiguities .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Bond Angles/Lengths : Triazole ring geometry (N–N distances ~1.30–1.35 Å) and ester group planarity .

- Intermolecular Interactions :

- C–H···O hydrogen bonds between ester carbonyls and adjacent phenyl groups (distance ~2.8–3.0 Å) .

- π-π stacking between triazole and phenyl rings (centroid distances ~3.6 Å) .

- Packing Analysis : Triclinic (P1) or monoclinic systems with Z′ = 1, indicating minimal symmetry .

Q. Table 2: Crystallographic Data

| Parameter | Value (Evidence) | Reference |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell (Å) | a=8.050, b=9.694, c=11.189 | |

| R-factor | R1 = 0.015 |

Q. How can researchers resolve contradictions in reported biological activities of triazole derivatives?

Methodological Answer: Discrepancies in bioactivity often arise from:

Q. Strategies :

- SAR Studies : Systematically vary substituents (e.g., replace methyl esters with ethyl) and test against target enzymes .

- Molecular Docking : Predict interactions with biological targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .

- Meta-Analysis : Compare IC50 values across studies, normalizing for assay protocols .

Example :

A derivative with a 2-iodo substituent showed enhanced antibacterial activity (MIC = 8 µg/mL) due to improved membrane permeability .

Q. What computational methods validate the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- HOMO/LUMO Analysis : Triazole rings act as electron-deficient regions (LUMO ~ -1.5 eV), favoring nucleophilic attacks .

- Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., ester carbonyl oxygens) for functionalization .

- MD Simulations : Predict solvation effects (e.g., stability in aqueous vs. DMSO environments) and ligand-protein binding dynamics .

Q. Tools :

Q. How can researchers design derivatives to enhance thermal stability or solubility?

Methodological Answer:

- Thermal Stability :

- Introduce bulky substituents (e.g., tert-butyl) to restrict rotational freedom .

- Monitor decomposition via TGA (onset temperature >200°C) .

- Solubility :

Case Study :

A derivative with a 3-hydroxypropyl chain showed 30% higher aqueous solubility while retaining crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.